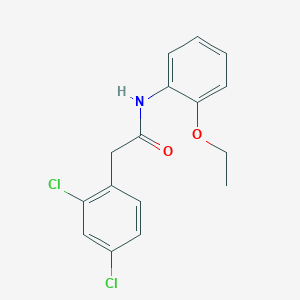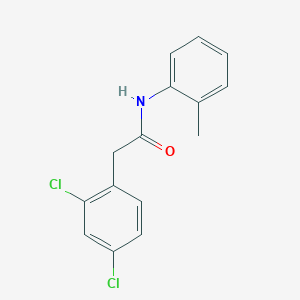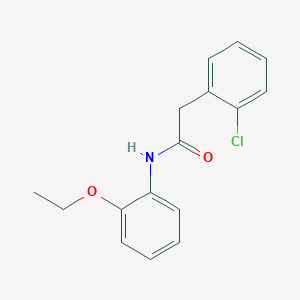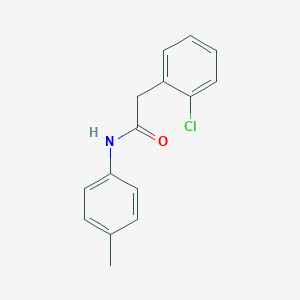
N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide
Descripción general
Descripción
N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide, commonly known as BCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. BCF is a sulfonamide derivative that has been synthesized through a number of different methods, each with varying degrees of success.
Mecanismo De Acción
The mechanism of action of BCF is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Specifically, BCF has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting the activity of this enzyme, BCF can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BCF has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. In addition, BCF has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BCF is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. In addition, BCF has been shown to be effective at inhibiting the growth of a number of different cancer cell lines, making it a promising candidate for the development of new cancer drugs. However, there are also limitations to the use of BCF in laboratory experiments, including the need for careful control over reaction conditions and the potential for toxicity at high concentrations.
Direcciones Futuras
There are a number of future directions for the study of BCF, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of other diseases. In addition, further research is needed to fully understand the mechanism of action of BCF and to identify any potential side effects or toxicity associated with its use. Overall, BCF represents a promising area of research for the development of new drugs and the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
BCF has been the subject of numerous scientific studies that have investigated its potential applications in pharmaceutical research. One of the most promising applications of BCF is in the development of new drugs for the treatment of cancer. BCF has been shown to inhibit the growth of a number of different cancer cell lines, including breast, lung, and colon cancer cells. In addition, BCF has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Nombre del producto |
N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide |
|---|---|
Fórmula molecular |
C19H13ClFNO3S |
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H13ClFNO3S/c20-14-9-10-18(17(11-14)19(23)13-5-2-1-3-6-13)22-26(24,25)16-8-4-7-15(21)12-16/h1-12,22H |
Clave InChI |
FZTSNUXSMBLFQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)





![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)






